2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as DCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCB is a synthetic compound that has been developed through a specific synthesis method.
Wissenschaftliche Forschungsanwendungen
2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to exhibit anti-inflammatory, anticancer, and antioxidant properties. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been found to scavenge free radicals, which are known to cause oxidative damage to cells.
Wirkmechanismus
The mechanism of action of 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide involves its interaction with specific molecular targets in cells. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been found to inhibit the activity of COX-2 by binding to its active site. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide reduces the production of prostaglandins, thereby reducing inflammation. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been found to have several biochemical and physiological effects. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins, by inhibiting COX-2 activity. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been found to scavenge free radicals, which are known to cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has several advantages and limitations for lab experiments. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has also been found to exhibit potent anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs. However, 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has some limitations, including its potential toxicity and lack of selectivity for specific molecular targets.
Zukünftige Richtungen
There are several future directions for research on 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. One potential area of research is the development of 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Another potential area of research is the identification of specific molecular targets for 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, which could lead to the development of more selective and potent drugs. Additionally, further studies are needed to investigate the potential toxicity of 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide and its effects on normal cells. Overall, 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has significant potential for scientific research and the development of new drugs.
Synthesemethoden
The synthesis of 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide includes the condensation of 4-methyl-2-oxo-2H-chromene-7-carboxylic acid with 2,5-difluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with benzoyl chloride to form 2,5-difluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide.
Eigenschaften
Molekularformel |
C17H11F2NO3 |
---|---|
Molekulargewicht |
315.27 g/mol |
IUPAC-Name |
2,5-difluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
InChI |
InChI=1S/C17H11F2NO3/c1-9-6-16(21)23-15-8-11(3-4-12(9)15)20-17(22)13-7-10(18)2-5-14(13)19/h2-8H,1H3,(H,20,22) |
InChI-Schlüssel |
SHVOZCUBAOUQPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)F |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)F |
Löslichkeit |
2.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.